

# In-Depth Technical Guide: Ethyl 11-dodecenoate

## (CAS Number: 76063-06-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Ethyl 11-dodecenoate*

Cat. No.: *B8260637*

[Get Quote](#)

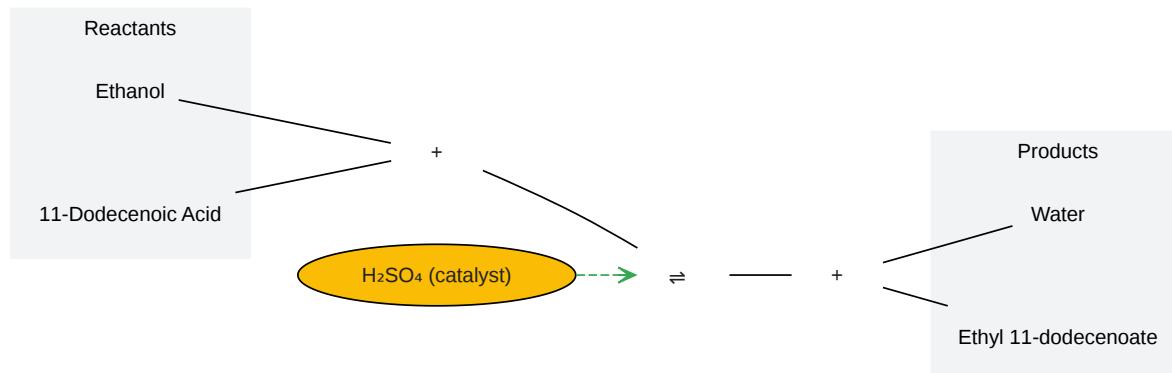
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 11-dodecenoate** is an unsaturated fatty acid ester with the CAS number 76063-06-4. As a derivative of 11-dodecenoic acid, it belongs to the class of long-chain fatty acid esters. Its terminal double bond provides a site for various chemical modifications, making it a potentially valuable building block in organic synthesis. This document provides a comprehensive technical overview of **Ethyl 11-dodecenoate**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its analytical characterization.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 11-dodecenoate** is presented in the table below. Data for the closely related saturated analogue, ethyl dodecanoate, is included for comparison, as specific experimental data for the unsaturated compound is limited.


| Property          | Value                                          | Source              |
|-------------------|------------------------------------------------|---------------------|
| Chemical Name     | Ethyl 11-dodecenoate                           | N/A                 |
| CAS Number        | 76063-06-4                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>26</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 226.36 g/mol                                   | <a href="#">[1]</a> |
| Physical State    | Liquid                                         | <a href="#">[1]</a> |
| Purity            | >99%                                           | <a href="#">[1]</a> |
| Storage           | Freezer                                        | <a href="#">[1]</a> |

Note: Due to a lack of specific experimental data for **Ethyl 11-dodecenoate**, some physical properties are not available.

## Synthesis of Ethyl 11-dodecenoate

A common and effective method for the synthesis of ethyl esters from carboxylic acids is the Fischer-Speier esterification.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of 11-dodecenoic acid.

## Experimental Protocol

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of **Ethyl 11-dodecenoate**.

Materials:

- 11-dodecenoic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a dry round-bottom flask, dissolve 11-dodecenoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass) to the reaction mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.<sup>[4]</sup> The reaction is typically refluxed for 2-4 hours.<sup>[4]</sup> The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Transfer the reaction mixture to a separatory funnel.
  - Add an equal volume of water and diethyl ether. Shake the funnel gently and allow the layers to separate.
  - Carefully drain the lower aqueous layer.
  - Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

- Drying and Solvent Removal:
  - Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent.
  - Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
- Purification: The crude **Ethyl 11-dodecenoate** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.[8]

## Analytical Characterization

The structure and purity of the synthesized **Ethyl 11-dodecenoate** can be confirmed using various analytical techniques.

## Spectroscopic Data (Predicted)

Due to the absence of experimentally acquired spectra for **Ethyl 11-dodecenoate** in the searched literature, the following are predicted characteristic spectral features based on the known properties of similar compounds.

### 4.1.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

- Vinyl Protons: A multiplet in the region of  $\delta$  5.7-5.9 ppm corresponding to the  $-\text{CH}=\text{CH}_2$  proton and two multiplets around  $\delta$  4.9-5.1 ppm for the  $=\text{CH}_2$  protons.
- Ester Methylene Protons: A quartet around  $\delta$  4.1 ppm ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ) due to coupling with the adjacent methyl protons.
- Allylic Protons: A multiplet around  $\delta$  2.0 ppm corresponding to the protons on the carbon adjacent to the double bond ( $-\text{CH}_2-\text{CH}=\text{CH}_2$ ).
- Alkyl Chain Protons: A complex multiplet in the region of  $\delta$  1.2-1.7 ppm for the remaining methylene protons in the long alkyl chain.

- Ester Methyl Protons: A triplet around  $\delta$  1.25 ppm (-O-CH<sub>2</sub>-CH<sub>3</sub>) due to coupling with the adjacent methylene protons.

#### 4.1.2. <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following signals:

- Carbonyl Carbon: A peak in the range of  $\delta$  173-175 ppm.
- Vinyl Carbons: Peaks around  $\delta$  139 ppm (-CH=CH<sub>2</sub>) and  $\delta$  114 ppm (=CH<sub>2</sub>).
- Ester Methylene Carbon: A signal around  $\delta$  60 ppm (-O-CH<sub>2</sub>-).
- Alkyl Chain Carbons: A series of peaks between  $\delta$  25-35 ppm.
- Ester Methyl Carbon: A peak around  $\delta$  14 ppm (-CH<sub>3</sub>).

#### 4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will likely display the following characteristic absorption bands:

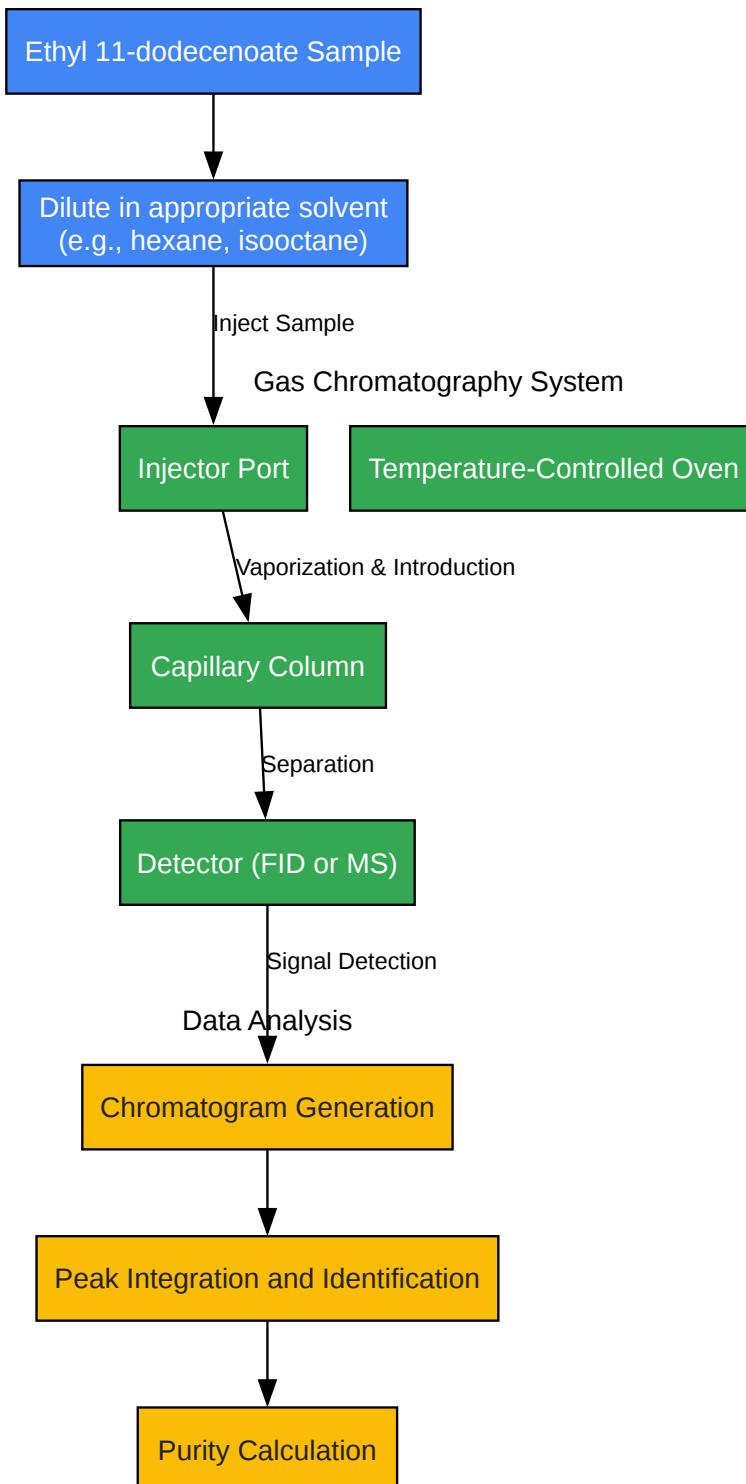
- C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm<sup>-1</sup>.[\[1\]](#)[\[9\]](#)
- C-O Stretch (Ester): Two or more bands in the region of 1000-1300 cm<sup>-1</sup>.[\[1\]](#)[\[9\]](#)
- =C-H Stretch (Vinyl): A medium intensity band around 3070-3090 cm<sup>-1</sup>.
- C=C Stretch (Vinyl): A medium intensity band around 1640 cm<sup>-1</sup>.
- C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm<sup>-1</sup>.

#### 4.1.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **Ethyl 11-dodecenoate** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z = 226. Key fragmentation patterns for fatty acid ethyl esters include:

- McLafferty Rearrangement: A prominent peak at m/z = 88, corresponding to the [CH<sub>2</sub>=C(OH)OCH<sub>2</sub>CH<sub>3</sub>]<sup>+</sup> ion.[\[10\]](#)

- Loss of the Ethoxy Group: A fragment ion at  $m/z = 181$  ( $[M - 45]^+$ ) resulting from the loss of the  $-OCH_2CH_3$  group.
- Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units ( $CH_2$ ) corresponding to the cleavage of the hydrocarbon chain.


## Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of **Ethyl 11-dodecenoate** and for monitoring reaction progress.

Typical GC Conditions for Fatty Acid Ethyl Esters:

- Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX), is recommended for the separation of fatty acid esters.[11]
- Carrier Gas: Helium or hydrogen.[11]
- Injector Temperature: 250-290 °C.[11]
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80-100 °C and ramping up to 250-290 °C.[11]
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

## Sample Preparation

[Click to download full resolution via product page](#)

Caption: General workflow for Gas Chromatography analysis.

## Conclusion

**Ethyl 11-dodecenoate** is a versatile unsaturated fatty acid ester with potential applications in various fields of chemical synthesis. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis via Fischer esterification, and a summary of the analytical methods used for its characterization. The provided information aims to support researchers and professionals in the effective utilization of this compound in their work. Further experimental validation of the predicted spectral data and physical properties is encouraged to build a more complete profile of this chemical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rockymountainlabs.com](http://rockymountainlabs.com) [rockymountainlabs.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. [scs.illinois.edu](http://scs.illinois.edu) [scs.illinois.edu]
- 4. Fischer Esterification-Typical Procedures - [operachem](http://operachem.com) [operachem.com]
- 5. [cerritos.edu](http://cerritos.edu) [cerritos.edu]
- 6. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka](http://eureka.patsnap.com) [eureka.patsnap.com]
- 8. [rsc.org](http://rsc.org) [rsc.org]
- 9. [youtube.com](http://youtube.com) [youtube.com]
- 10. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - [PMC](http://PMC.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 11. [agilent.com](http://agilent.com) [agilent.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 11-dodecenoate (CAS Number: 76063-06-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8260637#ethyl-11-dodecenoate-cas-number-76063-06-4>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)